3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H2Br2N4O |
|---|---|
Molecular Weight |
293.90 g/mol |
IUPAC Name |
3,6-dibromo-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C5H2Br2N4O/c6-2-1-3(11-10-2)8-5(7)9-4(1)12/h(H2,8,9,10,11,12) |
InChI Key |
AKEQDSBYNDZGKN-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(NN=C1N=C(NC2=O)Br)Br |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 3,6 Dibromopyrazolo 3,4 D Pyrimidin 4 One
Reactivity of the Pyrazolo[3,4-d]pyrimidin-4-one Core
The 3,6-dibromopyrazolo[3,4-d]pyrimidin-4-one scaffold is a versatile heterocyclic system whose reactivity is characterized by the interplay of its constituent pyrazole (B372694) and pyrimidine (B1678525) rings. The electron-withdrawing nature of the bromine atoms and the carbonyl group influences the reactivity of the entire molecule. Key reactive sites include the nitrogen atoms of the pyrazole and pyrimidine rings, the carbonyl group at the C4-position, and the bromine-substituted carbons at C3 and C6. The latter are particularly important for diversification via cross-coupling reactions, a topic central to library generation. This section will focus on the reactivity inherent to the core nitrogen and carbonyl functionalities.
Modifications at Nitrogen Atoms (N-alkylation, N-acylation)
The pyrazolo[3,4-d]pyrimidin-4-one core contains two ring systems with available nitrogen atoms that can potentially undergo substitution, namely the N1 and N2 atoms of the pyrazole ring and the N5 and N7 atoms of the pyrimidine ring. The exact site of modification often depends on the reaction conditions and the substitution pattern already present on the scaffold. In the case of pyrazolo[3,4-d]pyrimidin-4-ones, which exist in tautomeric forms, alkylation and acylation reactions can occur at different nitrogen positions.
N-Alkylation:
N-alkylation is a fundamental strategy for modifying the physicochemical properties of the pyrazolo[3,4-d]pyrimidin-4-one scaffold, such as solubility and lipophilicity, and for exploring the chemical space around the core structure for biological activity. Research has shown that the pyrazolo[3,4-d]pyrimidin-4-one system can be effectively alkylated using various alkylating agents in the presence of a base.
In a notable study, researchers synthesized a series of novel pyrazolo[3,4-d]pyrimidines by reacting 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (the tautomer of the corresponding pyrimidin-4-one) with different alkylating agents. The reactions were conducted at room temperature in dimethylformamide (DMF) using liquid-solid phase transfer catalysis. This method successfully introduced diverse groups at one of the nitrogen positions. For instance, treatment with methyl iodide yielded the N5-methylated product, while reaction with propargyl bromide and phenacyl bromide introduced propargyl and phenacyl groups, respectively, at the same position. This demonstrates the propensity for alkylation to occur on the pyrimidine ring nitrogen (N5) under these conditions.
| Starting Material | Alkylating Agent | Product | Reference |
| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Methyl iodide | 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Propargyl bromide | 3-methyl-1-phenyl-5-(prop-2-yn-1-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Phenacyl bromide | 3-methyl-5-(2-oxo-2-phenylethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
N-Acylation:
While N-alkylation of the pyrazolo[3,4-d]pyrimidin-4-one ring is well-documented, direct N-acylation on the ring nitrogens is less common in the literature. More frequently, acylation is performed on exocyclic amino groups that have been introduced onto the scaffold. For example, a common synthetic route involves first converting the C4-carbonyl to a 4-amino group. This 4-aminopyrazolo[3,4-d]pyrimidine then serves as a precursor for acylation.
A series of 4-acylaminopyrazolo[3,4-d]pyrimidines were synthesized as sigma-1 receptor ligands starting from 1H-pyrazolo[3,4-d]pyrimidin-4-amine. In this approach, the exocyclic amino group is acylated with an appropriate acid halide, typically in a solvent like pyridine. This highlights a strategy where reactivity is directed to an exocyclic nitrogen rather than the endocyclic atoms of the pyrimidinone ring itself. This multi-step approach is often preferred for generating libraries of amide derivatives.
Transformations involving the Carbonyl Moiety
The carbonyl group at the C4 position is a key functional handle for extensive derivatization of the pyrazolo[3,4-d]pyrimidin-4-one core. Its transformation into other functional groups opens up a vast array of subsequent chemical modifications.
Conversion to 4-Chloro Intermediate:
One of the most synthetically valuable transformations of the C4-carbonyl is its conversion into a chlorine atom. This is typically achieved by treating the pyrazolo[3,4-d]pyrimidin-4-one with a chlorinating agent such as phosphorus oxychloride (POCl₃). The resulting 4-chloropyrazolo[3,4-d]pyrimidine is a highly reactive intermediate. The chlorine atom at the C4 position is an excellent leaving group and is readily displaced by a variety of nucleophiles. This two-step sequence (ketone to chloride, then chloride to a new group) is a cornerstone in the synthesis of pyrazolo[3,4-d]pyrimidine libraries. It allows for the introduction of amines, alcohols, thiols, and other nucleophilic fragments at the C4 position, enabling the systematic exploration of structure-activity relationships.
Thionation:
Another important transformation is the conversion of the carbonyl group (C=O) into a thiocarbonyl group (C=S). This reaction, known as thionation, is most commonly accomplished using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). Lawesson's reagent is a mild and effective thionating agent for a wide range of carbonyl compounds, including heterocyclic ketones. The resulting pyrazolo[3,4-d]pyrimidine-4-thiones are valuable intermediates themselves and can exhibit distinct biological properties compared to their oxygenated analogs. The thionation reaction is typically carried out by refluxing the pyrimidinone with Lawesson's reagent in an anhydrous solvent like toluene (B28343) or xylene.
Conversion to 4-Amino Derivatives:
The C4-carbonyl can also be converted into an amino group, leading to 4-aminopyrazolo[3,4-d]pyrimidines. While direct conversion is possible, it is more commonly achieved via the 4-chloro intermediate. Nucleophilic aromatic substitution on the 4-chloropyrazolo[3,4-d]pyrimidine with ammonia (B1221849) or various primary and secondary amines provides a straightforward and high-yielding route to a diverse set of 4-amino-substituted derivatives. These compounds are important in their own right, as the 4-amino group can mimic the adenine (B156593) base of ATP, making them valuable scaffolds for kinase inhibitors.
Strategies for Chemical Library Generation
The this compound scaffold is an ideal starting point for the generation of focused chemical libraries for drug discovery, particularly in the area of kinase inhibitors. Its structure contains multiple points of diversification that can be selectively addressed using a range of chemical reactions. The general strategy involves a divergent synthetic approach, where a common core intermediate is used to generate a large number of unique analogs through "scaffold decoration."
The key steps in this strategy are:
Core Functionalization : The initial scaffold, this compound, already possesses two reactive bromine atoms. The C4-carbonyl group is typically converted into a more versatile functional handle, most commonly a chloro group, by reaction with POCl₃. This creates a 3,6-dibromo-4-chloropyrazolo[3,4-d]pyrimidine intermediate.
Sequential and Orthogonal Derivatization : With three reactive sites (C3-Br, C4-Cl, C6-Br) and the N1/N5 positions, chemists can introduce diversity in a controlled manner.
C4 Position : The highly reactive 4-chloro group is readily displaced by a wide range of nucleophiles (amines, alcohols, thiols), allowing for the introduction of a first element of diversity.
C3 and C6 Positions : The bromine atoms are ideal handles for palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling (with boronic acids/esters), Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with terminal alkynes) are routinely employed to install a vast array of aryl, heteroaryl, alkyl, amino, and alkynyl substituents at these positions. The differential reactivity of the C3 and C6 positions can sometimes be exploited for selective functionalization.
N1/N5 Positions : As discussed, the nitrogen atoms can be alkylated or arylated, typically using an appropriate halide and a base, adding another layer of structural diversity.
By systematically varying the building blocks used in these reactions, a matrix of compounds can be generated. For example, starting with the 3,6-dibromo-4-chloro intermediate, one could perform a nucleophilic substitution at C4 with a library of 100 different amines. Each of these 100 products could then be subjected to a Suzuki coupling at C6 with a library of 50 different boronic acids, followed by another coupling reaction at C3. This combinatorial approach allows for the rapid generation of thousands of distinct molecules around the central pyrazolo[3,4-d]pyrimidine core, enabling comprehensive exploration of the chemical space for desired biological activities.
Advanced Spectroscopic and Structural Elucidation of 3,6 Dibromopyrazolo 3,4 D Pyrimidin 4 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of pyrazolo[3,4-d]pyrimidine derivatives. One-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assigning the chemical shifts of all proton and carbon atoms within the molecule. core.ac.uk
For the 3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one scaffold, the ¹H NMR spectrum is expected to be relatively simple due to the limited number of protons. The most prominent signal would be from the N-H proton of the pyrazole (B372694) ring, which typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to hydrogen bonding and the influence of the pyrimidine (B1678525) ring. The exact position can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon (C4) is expected to resonate at a significantly downfield position, typically in the range of 155-165 ppm. The carbons bearing the bromine atoms (C3 and C6) would also have distinct chemical shifts influenced by the halogen's electronegativity. The application of 2D techniques like HMBC is crucial for confirming assignments by revealing long-range couplings between protons and carbons. For instance, the N-H proton would show correlations to carbons C3, C3a, and C7a, confirming the connectivity within the pyrazole ring and its fusion to the pyrimidine ring. core.ac.uknih.gov
Interactive Table 1: Typical NMR Chemical Shifts (δ) for the Pyrazolo[3,4-d]pyrimidin-4-one Core
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Typical HMBC Correlations from N1-H |
| N1-H | >10 (broad singlet) | - | C3, C7a |
| C3 | - | ~135-145 | - |
| C3a | - | ~105-115 | - |
| C4 (C=O) | - | ~155-165 | - |
| C6 | - | ~140-150 | - |
| C7a | - | ~150-160 | - |
Note: The chemical shifts are approximate and can vary based on substitution and solvent. Data is extrapolated from studies on various pyrazolo[3,4-d]pyrimidine derivatives. core.ac.uk
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides definitive proof of molecular structure by mapping the atomic positions in a single crystal. Studies on various pyrazolo[3,4-d]pyrimidine derivatives reveal key architectural features of this heterocyclic system. nih.gov The core pyrazolo[3,4-d]pyrimidine unit is generally found to be nearly planar, although slight deviations can occur depending on the nature and steric bulk of the substituents. nih.govmonash.edu
In the solid state, the molecular packing is heavily influenced by intermolecular interactions, particularly hydrogen bonding. For this compound, strong intermolecular hydrogen bonds are expected between the pyrazole N-H donor and the carbonyl oxygen (C4=O) acceptor of an adjacent molecule. This interaction often leads to the formation of one-dimensional chains or more complex supramolecular assemblies. researchgate.net The dihedral angle between the pyrazole and pyrimidine rings, as well as the orientation of any substituents, are key parameters determined from crystallographic data. nih.govmonash.edu
Interactive Table 2: Representative Crystallographic Parameters for Pyrazolo[3,4-d]pyrimidine Derivatives
| Parameter | Observed Range/Value | Significance |
| Fused Ring System | Generally near-planar | Indicates the aromatic character and rigidity of the core structure. |
| N-H···O=C Hydrogen Bond | Typically observed, forming chains or dimers | Governs the primary supramolecular assembly in the crystal lattice. researchgate.net |
| Dihedral Angle (Substituent) | Varies widely depending on the group (e.g., 5° to 85° for phenyl groups) nih.gov | Reveals steric and electronic effects on the overall molecular conformation. |
| Crystal System | Monoclinic, Orthorhombic are common | Describes the symmetry of the unit cell. |
Note: Data is compiled from crystallographic studies of various derivatives within the pyrazolo[3,4-d]pyrimidine family. nih.govmonash.edumdpi.com
Mass Spectrometry in Confirming Molecular Integrity and Fragmentation Patterns
Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elemental composition of this compound. In electron impact mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be a key diagnostic signal. Due to the presence of two bromine atoms, this peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion will appear as a cluster of three peaks: M⁺ (containing two ⁷⁹Br), [M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br), and [M+4]⁺ (containing two ⁸¹Br), with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of a dibrominated compound.
The fragmentation of pyrazolo[3,4-d]pyrimidine derivatives under mass spectrometric conditions often involves the systematic loss of small molecules or radicals. sapub.orgresearchgate.net Common fragmentation pathways include the loss of a bromine radical (Br•), followed by the elimination of carbon monoxide (CO) from the pyrimidinone ring. Subsequent fragmentation can involve the cleavage of the pyrimidine and pyrazole rings. sapub.org
Interactive Table 3: Predicted Mass Spectrometry Data for this compound (C₅H₂Br₂N₄O)
| Ion | Predicted m/z (for ⁷⁹Br) | Description |
| [M]⁺ | 307.86 | Molecular ion (¹²C₅¹H₂⁷⁹Br₂¹⁴N₄¹⁶O) |
| [M+2]⁺ | 309.86 | Isotope peak (containing one ⁷⁹Br and one ⁸¹Br) |
| [M+4]⁺ | 311.86 | Isotope peak (containing two ⁸¹Br) |
| [M-Br]⁺ | 228.93 | Loss of a bromine radical |
| [M-Br-CO]⁺ | 200.93 | Subsequent loss of carbon monoxide |
| [M-2Br]⁺ | 149.00 | Loss of both bromine radicals |
Note: m/z values are calculated for the most abundant isotopes. The fragmentation pathway is predictive based on general principles for pyrimidine heterocycles. sapub.orgresearchgate.netmiamioh.edu
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For this compound, these techniques can confirm the presence of key structural motifs. nih.gov
The FTIR spectrum is expected to show a strong absorption band corresponding to the C=O stretching vibration of the pyrimidinone ring, typically in the region of 1680-1720 cm⁻¹. The N-H stretching vibration of the pyrazole ring will appear as a broad band in the 3100-3400 cm⁻¹ region. The C-Br stretching vibrations are expected to appear in the fingerprint region, usually below 700 cm⁻¹. The spectrum will also feature characteristic absorptions for C-N and C=N stretching within the heterocyclic rings. researchgate.net Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the fused ring system.
Interactive Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
| N-H (pyrazole) | Stretch | 3100 - 3400 | Medium, Broad |
| C=O (pyrimidinone) | Stretch | 1680 - 1720 | Strong |
| C=N / C=C | Stretch | 1500 - 1650 | Medium to Strong |
| C-N | Stretch | 1200 - 1350 | Medium |
| C-Br | Stretch | 500 - 700 | Medium to Strong |
Note: These are typical ranges for the specified functional groups and are based on data from related heterocyclic compounds. nih.govresearchgate.net
Computational and Theoretical Studies on 3,6 Dibromopyrazolo 3,4 D Pyrimidin 4 One Systems
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties that govern the reactivity and behavior of molecules. These ab initio methods solve the Schrödinger equation to describe the distribution of electrons within a molecule, offering deep insights into its structure and chemical nature.
Density Functional Theory (DFT) has become a powerful and widely used computational method for studying organic molecules. mdpi.com Instead of calculating the complex wave function of a multi-electron system, DFT focuses on the electron density, which simplifies the calculations while maintaining a high level of accuracy. mdpi.com This approach is particularly useful for predicting the reactivity and exploring the energetic landscapes of reactions involving pyrazolo[3,4-d]pyrimidine systems.
DFT calculations are employed to optimize molecular geometries and determine the electronic structure. nih.gov For instance, studies on related pyrazolo[3,4-d]pyrimidine derivatives have successfully used DFT with the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) to accurately model geometrical parameters such as bond lengths and angles. mdpi.com Theoretical reactivity indices derived from DFT, such as chemical potential (μ), hardness (η), and electrophilicity (ω), can be calculated to provide a quantitative measure of a molecule's reactivity. mdpi.com
Furthermore, DFT is instrumental in mapping reaction pathways and comparing the feasibility of different mechanistic routes. In the synthesis of pyrazolo[3,4-d]pyrimidine-4-amines, DFT calculations were used to evaluate two plausible mechanisms, ultimately showing that the pathway involving nucleophilic attack on the cyano group followed by cyclization was energetically more favorable. researchgate.net Such analyses of the energetic landscape, including the identification of transition states and intermediates, are crucial for understanding and optimizing synthetic procedures for compounds like 3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one.
Table 1: Key Applications of DFT in Pyrazolo[3,4-d]pyrimidine Systems
| Application | Description | Reference |
|---|---|---|
| Geometry Optimization | Predicts the most stable three-dimensional structure of the molecule, including bond lengths and angles. | nih.gov |
| Reactivity Indices | Calculates properties like electrophilicity and nucleophilicity to predict how the molecule will react with other reagents. | mdpi.commdpi.com |
| Mechanistic Studies | Elucidates reaction pathways by calculating the energies of reactants, transition states, and products to determine the most likely mechanism. | researchgate.net |
| Spectroscopic Analysis | Simulates vibrational spectra (IR and Raman) to aid in the assignment of experimental frequencies. | nih.gov |
Molecular Orbital (MO) theory, a cornerstone of quantum chemistry, provides a framework for understanding the electronic structure and reactivity of molecules. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly insightful. The energy and distribution of these frontier molecular orbitals (FMOs) are key determinants of a molecule's chemical behavior.
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and stability. mdpi.com For pyrazolo[3,4-d]pyrimidine systems, MO calculations help predict the most likely sites for electrophilic and nucleophilic attack, thereby explaining the regioselectivity observed in many of their reactions.
For example, in the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine, a nucleophilic substitution occurs. MO calculations can be used to analyze the electron density and the coefficients of the LUMO at the two reactive carbon atoms (C4 and the chloromethyl carbon). Such analysis would reveal why the substitution occurs regioselectively at the C4 position of the pyrimidine (B1678525) ring. mdpi.com Conceptual DFT indices, which are derived from MO theory, such as Fukui functions and Parr functions, provide a more quantitative local reactivity description, pinpointing the specific atoms most susceptible to attack. mdpi.com
Molecular Modeling and Simulation Approaches
While quantum mechanics provides a detailed electronic description, molecular modeling and simulation approaches are essential for studying the behavior of molecules in more complex environments, such as their interaction with biological macromolecules. These methods use classical mechanics principles to simulate the dynamic behavior of molecules and their assemblies.
The biological activity of a molecule is often critically dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable, low-energy conformations of a molecule and understanding the energy barriers between them. For pyrazolo[3,4-d]pyrimidin-4-one derivatives, which often feature flexible substituents, this analysis is crucial.
Computational techniques, often combined with experimental methods like X-ray crystallography, are used to explore the conformational landscape. mdpi.com Studies have shown that even the same pyrazolo[3,4-d]pyrimidine derivative can exist in different conformations, known as polymorphs, depending on the crystallization conditions. mdpi.com These polymorphs can exhibit distinct physicochemical properties. Geometry optimization calculations can reveal that different conformations may be dictated by the demands of molecular packing in the crystal lattice. mdpi.com For instance, the orientation of phenyl rings relative to the core pyrazolopyrimidine structure can vary significantly, which can be influenced by intermolecular interactions like hydrogen bonding. mdpi.comnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a derivative of this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govamazonaws.com It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand how potential drugs interact with their biological targets at a molecular level.
Numerous docking studies have been performed on pyrazolo[3,4-d]pyrimidine derivatives to rationalize their biological activities. nih.govmdpi.comtandfonline.com These studies have investigated their interactions with various targets, including:
Kinases: As inhibitors of enzymes like Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR). nih.govtandfonline.com
Phosphodiesterase 5 (PDE5): To design selective inhibitors for therapeutic applications. nih.govresearchgate.net
DNA Topoisomerase: To explore their potential as anticancer agents. nih.gov
Docking simulations typically identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site of the protein. nih.gov For the pyrazolo[3,4-d]pyrimidine scaffold, the nitrogen atoms in the heterocyclic rings frequently act as hydrogen bond acceptors, playing a crucial role in anchoring the molecule within the binding pocket. nih.gov The results of docking studies are often expressed as a binding energy or docking score, which provides an estimate of the binding affinity. nih.gov
Table 2: Examples of Molecular Docking Targets for Pyrazolo[3,4-d]pyrimidine Derivatives
| Target Protein | Therapeutic Area | Key Finding | Reference |
|---|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | Cancer | Identification of hydrogen bonds and hydrophobic interactions crucial for inhibitory activity. | nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Cancer | Rationalization of potent inhibitory activity against both wild-type and mutant forms of the enzyme. | tandfonline.com |
| Phosphodiesterase 5 (PDE5) | Erectile Dysfunction | Elucidation of binding modes similar to known drugs like sildenafil. | researchgate.net |
| Dihydrofolate Reductase (DHFR) | Cancer | Demonstration of binding energies superior to the natural ligand, suggesting strong inhibition. | nih.gov |
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility of the protein and the stability of the ligand-protein complex. nih.gov
Following a docking study, MD simulations are often performed to assess the stability of the predicted binding pose. nih.gov By simulating the complex in a realistic environment (e.g., surrounded by water molecules) over a period of nanoseconds, researchers can observe whether the key interactions identified in docking are maintained over time. This helps to validate the docking results and provides a more accurate understanding of the binding event. For example, MD studies on pyrazolo[3,4-d]pyrimidine derivatives targeting the FLT3 kinase have been used to confirm the stability of the predicted binding mode within the enzyme's active site, reinforcing the compound's potential as an effective inhibitor. nih.govresearchgate.net
In Silico Prediction of Chemical Properties and Biological Interactions
Computational and theoretical studies have become indispensable tools in modern drug discovery and development. For pyrazolo[3,4-d]pyrimidine systems, including derivatives of this compound, in silico methods are extensively used to predict their chemical properties and potential biological interactions. These computational approaches allow for the rational design of novel compounds with improved efficacy and pharmacokinetic profiles.
A variety of computational techniques are employed to elucidate the structure-activity relationships (SAR) of pyrazolo[3,4-d]pyrimidine derivatives. Molecular docking, for instance, is a widely used method to predict the binding orientation of these compounds within the active site of a biological target. researchgate.net This information is crucial for understanding the molecular basis of their activity and for designing more potent inhibitors.
In addition to predicting binding modes, computational studies are also used to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of pyrazolo[3,4-d]pyrimidine derivatives. nih.govmdpi.com These predictions are vital for identifying drug candidates with favorable pharmacokinetic profiles early in the discovery process, thereby reducing the likelihood of late-stage failures.
Molecular Docking Studies
Molecular docking simulations have been instrumental in identifying the potential biological targets of pyrazolo[3,4-d]pyrimidine derivatives and in clarifying their binding mechanisms. These studies have shown that the pyrazolo[3,4-d]pyrimidine scaffold can effectively mimic the purine (B94841) base of ATP, enabling it to bind to the ATP-binding site of various kinases. nih.gov
For example, docking studies have revealed that pyrazolo[3,4-d]pyrimidine derivatives can establish crucial hydrogen bonding interactions with the hinge region of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. researchgate.netrsc.org The pyrazole (B372694) nitrogen and the pyrimidine nitrogen atoms often act as hydrogen bond acceptors, while the amino group at the C4 position can serve as a hydrogen bond donor. These interactions are critical for the inhibitory activity of these compounds. researchgate.net
Similarly, molecular docking has been employed to investigate the interactions of pyrazolo[3,4-d]pyrimidines with other important cancer targets, such as DNA topoisomerase and epidermal growth factor receptor (EGFR). mdpi.comnih.gov These studies have provided valuable insights into the structural requirements for potent inhibition and have guided the synthesis of novel derivatives with enhanced activity.
Table 1: Predicted Binding Affinities of Pyrazolo[3,4-d]pyrimidine Derivatives against Various Targets
| Compound Class | Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-ones | Xanthine Oxidase | -84.976 to -90.921 | Not Specified |
| 1H-Pyrazolo[3,4-d]pyrimidines | Cyclin-Dependent Kinase 2 (CDK2) | Not Specified | Leu83 |
| Pyrazolo[3,4-d]pyrimidines with trimethylene linker | Phospholipase A2 | Not Specified | Not Specified |
| 4,6-disubstituted pyrazolo[3,4-d]pyrimidines | Cyclin-Dependent Kinase 2 (CDK2) | Not Specified | Not Specified |
| 1H-Pyrazolo[3,4-d]pyrimidines | Epidermal Growth Factor Receptor (EGFR) | Not Specified | Not Specified |
ADMET and Physicochemical Property Predictions
In silico prediction of ADMET properties is a critical step in the evaluation of potential drug candidates. For pyrazolo[3,4-d]pyrimidine derivatives, various computational models are used to predict properties such as aqueous solubility, blood-brain barrier permeability, plasma protein binding, and potential for hepatotoxicity. nih.gov
These predictions help in the early identification of compounds with undesirable pharmacokinetic characteristics, allowing for their modification or elimination from the drug discovery pipeline. For instance, a study on pyrazolo[1,5-a]pyrimidines, a related scaffold, used in silico tools to predict their ADME and toxicity profiles, confirming that most of the compounds adhered to Lipinski's rule of five and exhibited good gastrointestinal absorption. mdpi.com
Furthermore, computational methods can predict the potential for drug-drug interactions by evaluating the inhibitory activity of these compounds against cytochrome P450 (CYP) enzymes. nih.gov This information is crucial for ensuring the safety of new drug candidates.
Table 2: Predicted ADMET Properties of Representative Pyrazolo[3,4-d]pyrimidine Derivatives
| Property | Predicted Value/Classification |
|---|---|
| Blood-Brain Barrier Level | Low to Impermeable |
| Aqueous Solubility Level | Varies |
| Cytochrome P450 2D6 (CYP2D6) Inhibition | Potential for inhibition |
| Hepatotoxicity Probability | Varies |
| Plasma Protein Binding | High |
This table presents a generalized summary of predicted ADMET properties for the pyrazolo[3,4-d]pyrimidine class of compounds based on available literature. Specific values can vary significantly between individual derivatives.
Academic and Research Applications of Pyrazolo 3,4 D Pyrimidin 4 One Derivatives
The Pyrazolo[3,4-d]pyrimidine Scaffold as a Basis for Kinase Inhibitor Research
The structural similarity of the pyrazolo[3,4-d]pyrimidine nucleus to purines has made it a foundational structure in the design of kinase inhibitors. researchgate.net This scaffold's ability to act as an ATP mimic allows for competitive inhibition at the kinase's active site. rsc.org Consequently, numerous derivatives have been synthesized and evaluated for their potential as anticancer agents by targeting various protein kinases. researchgate.net
The pyrazolo[3,4-d]pyrimidine core is considered an isostere of the adenine (B156593) component of ATP. nih.goved.ac.ukrsc.orgnih.govresearchgate.netnih.gov This structural relationship enables it to effectively compete with ATP for binding to the active site of kinases. nih.goved.ac.ukrsc.orgnih.gov By occupying the ATP-binding pocket, these derivatives can block the phosphorylation of substrate proteins, thereby inhibiting the signaling pathways that contribute to cell proliferation and survival. unisi.it The nitrogen atoms within the pyrazolo[3,4-d]pyrimidine core can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. nih.gov
Researchers have successfully designed pyrazolo[3,4-d]pyrimidine derivatives to selectively target a range of specific kinases involved in cancer progression. researchgate.netarabjchem.org This targeted approach aims to interfere with the specific signaling pathways that are dysregulated in tumor cells, leading to more selective and potentially less toxic cancer therapies. arabjchem.org
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. nih.govmdpi.com The pyrazolo[3,4-d]pyrimidine scaffold has been extensively utilized to develop potent CDK2 inhibitors. nih.govrsc.orgrsc.org These inhibitors are designed to fit into the ATP-binding site of CDK2, often forming key hydrogen bonds with amino acid residues like Leu83 in the hinge region. nih.govrsc.org
For instance, a series of 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines were synthesized and showed selective inhibition of CDK2. researchgate.net In another study, compound 6 from a series of novel pyrazolopyrimidines demonstrated an IC50 value of 0.76 μM against CDK2/cyclinA. ekb.eg Furthermore, compound 14 , a thioglycoside derivative of the pyrazolo[3,4-d]pyrimidine scaffold, exhibited a significant inhibitory activity with an IC50 of 0.057 μM against CDK2/cyclin A2. rsc.org
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 6 | CDK2/cyclinA | 0.76 | ekb.eg |
| Compound 14 | CDK2/cyclin A2 | 0.057 | rsc.org |
| Roscovitine (Reference) | CDK2/cyclinA | 0.44 | ekb.eg |
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive the growth of various cancers. nih.govresearchgate.net A number of 4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidines have been developed as highly potent and selective inhibitors of EGFR tyrosine kinase. researchgate.net
One study reported several compounds with IC50 values below 10 nM for EGFR inhibition. researchgate.net For example, compound 12b from a different series was identified as a potent inhibitor of both wild-type EGFR (EGFRWT) and the mutant form (EGFRT790M), with IC50 values of 0.016 μM and 0.236 μM, respectively. nih.gov Another research effort led to the development of hybrid pyrazolo[3,4-d]pyrimidine derivatives with good inhibitory activity against EGFR-TK, with IC50 values ranging from 8.27 to 19.03 µM. eurekaselect.com
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 12b | EGFRWT | 0.016 | nih.gov |
| Compound 12b | EGFRT790M | 0.236 | nih.gov |
| Hybrid pyrazolo[3,4-d]pyrimidine derivatives | EGFR-TK | 8.27 - 19.03 | eurekaselect.com |
Vascular endothelial growth factor receptors (VEGFRs) are key mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. ekb.eg Pyrazolo[3,4-d]pyrimidine derivatives have been designed to inhibit VEGFR-2, a critical receptor in this pathway. nih.govrsc.org
In one study, compound II-1 was designed based on the structure of sorafenib (B1663141) and significantly inhibited tumor cellular activity with an IC50 of 5.90 ± 0.05 μM on HepG2 cells, which was more potent than sorafenib itself (IC50 = 9.05 ± 0.54 μM). nih.gov This compound was also shown to substantially reduce the protein expression of phosphorylated VEGFR-2. nih.gov Another series of novel pyrazolo[3,4-d]pyrimidine derivatives was created, with compound 12b showing the highest anticancer activity against MDA-MB-468 and T-47D breast cancer cell lines. rsc.org
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| II-1 | HepG2 | 5.90 ± 0.05 | nih.gov |
| Sorafenib (Reference) | HepG2 | 9.05 ± 0.54 | nih.gov |
| 12b | MDA-MB-468 | 3.343 ± 0.13 | rsc.org |
| 12b | T-47D | 4.792 ± 0.21 | rsc.org |
Src is a non-receptor tyrosine kinase that plays a significant role in cancer cell proliferation, survival, and metastasis. unisi.itnih.gov The pyrazolo[3,4-d]pyrimidine scaffold has been employed to develop potent inhibitors of Src kinase. unisi.itchapman.edu The first pyrazolo[3,4-d]pyrimidine kinase inhibitors identified, PP1 and PP2 , were discovered to act as inhibitors of the Src family of kinases. mdpi.com
More recent research has identified novel pyrazolo-[3,4-d]-pyrimidine derivatives, such as S7 , S29 , and SI163 , that greatly reduce the growth rate of medulloblastoma cells by inhibiting Src phosphorylation. nih.govnih.gov Another study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives where compounds 6e and 10c exhibited Src kinase inhibition with IC50 values of 5.6 and 5.1 µM, respectively. chapman.edu
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| 6e | Src kinase | 5.6 | chapman.edu |
| 10c | Src kinase | 5.1 | chapman.edu |
Targeting Specific Kinases and Signaling Pathways
m-TOR and JAK Kinase
Derivatives of the pyrazolo[3,4-d]pyrimidine class have been investigated as inhibitors of the mechanistic target of rapamycin (B549165) (mTOR) and Janus kinase (JAK) pathways, which are crucial regulators of cell growth, proliferation, and immune responses. researchgate.netnih.gov Dysregulation of the mTOR pathway is a common feature in various cancers, making it a prime target for therapeutic intervention. researchgate.net
Certain 4-aminopyrazolo[3,4-d]pyrimidines have been identified as potent mTOR inhibitors. researchgate.net For instance, the compound PP242 is a known mTOR kinase inhibitor that binds to the ATP site. researchgate.net The development of such inhibitors often involves optimizing the scaffold to enhance potency and selectivity over other related kinases like PI3Kα. researchgate.net
In the context of JAK inhibition, studies have shown that inhibitors of this pathway can prevent the release of cytokines, a key process in inflammatory responses and a significant side effect of certain immunotherapies like T-cell bispecific antibodies (TCBs). nih.gov Research combining TCBs with mTOR and JAK inhibitors demonstrated that these inhibitors could suppress TCB-mediated cytokine release while retaining the efficacy of T-cell cytotoxicity. nih.gov Specifically, in vivo studies in humanized mice showed that mTOR and JAK inhibitors mitigated cytokine release induced by CD19-TCB without impairing the depletion of B cells. nih.gov This suggests a promising strategy for managing cytokine release syndrome (CRS) in patients undergoing TCB treatment. nih.gov
RET Kinase
The REarranged during Transfection (RET) proto-oncogene, which encodes a receptor tyrosine kinase, is another important target in cancer therapy, particularly in thyroid and non-small cell lung cancers where RET mutations and fusions are oncogenic drivers. nih.govnih.gov Pyrazolo[3,4-d]pyrimidine derivatives have emerged as highly potent and selective inhibitors of RET kinase. nih.govresearchgate.net
One study reported the rational design of a pyrazolo[3,4-d]pyrimidin-4-amine derivative, compound 6i, which contains an isoxazole (B147169) moiety. nih.gov This compound demonstrated extremely potent inhibition of wild-type RET and, crucially, its "gatekeeper" mutants (V804L or V804M) that are resistant to other approved inhibitors. nih.gov Compound 6i effectively suppressed the growth of thyroid cancer cell lines and other cells transformed with various RET mutants. nih.gov Docking studies indicated that the isoxazole group enhances binding affinity by forming an additional hydrogen bond. nih.gov
Further research has led to the identification of other potent and selective RET inhibitors from this chemical class. researchgate.net For example, compounds 23a and 23c showed significant activity in both biochemical and cellular assays, confirming their potent RET-targeting profile by inhibiting RET phosphorylation and its downstream signaling. researchgate.net Notably, compound 23c displayed high selectivity for RET over KDR, an important factor as KDR inhibition is associated with toxicity. researchgate.net
Structure-Activity Relationship (SAR) Studies in Target Engagement
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency and selectivity of pyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors. nih.govacs.orgrsc.orgnih.gov These studies involve systematically modifying the core scaffold and observing the resulting changes in biological activity.
One comprehensive SAR study began with a hit compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea, which had low potency against FLT3 and VEGFR2 kinases. nih.govacs.org Through systematic synthesis and evaluation of derivatives, researchers discovered that modifications at various positions of the pyrazolo[3,4-d]pyrimidine ring and the phenylurea moiety significantly impacted activity. This led to the discovery of compound 33, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea, which exhibited high potency against FLT3-driven leukemia cells and strong antiangiogenic effects. nih.govacs.org This compound proved to be a multikinase inhibitor that potently inhibits both FLT3 and VEGFR2. nih.gov
In another study focusing on Src inhibitors for triple-negative breast cancer, a series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives were synthesized. nih.gov SAR analysis revealed that specific substitutions on the phenylethynyl group were crucial for potency. Compound 1j emerged as a highly potent multikinase inhibitor, targeting Src, B-RAF, and C-RAF, and demonstrated complete tumor suppression in a mouse xenograft model. nih.gov
Similarly, for developing EGFR-TK inhibitors, researchers designed new pyrazolo[3,4-d]pyrimidine derivatives by modifying different parts of the molecule intended to occupy specific hydrophobic regions of the ATP-binding site. rsc.org The SAR analysis guided the selection of moieties to be used as the heteroaromatic ring system, the hydrophobic tail, and the linker, leading to the identification of compounds with broad-spectrum anticancer activity. rsc.org
Antiproliferative Activity in Cellular Systems
The antiproliferative activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been extensively evaluated against a wide range of human cancer cell lines. rsc.orgresearchgate.netmdpi.com These compounds have consistently demonstrated the ability to impair cell viability and induce apoptosis. nih.gov
For example, a new derivative, SI-83, was identified as a Src inhibitor that impaired the viability of human osteosarcoma cell lines with a half-maximal inhibitory concentration (IC50) of 12 µM. nih.gov This compound was shown to induce apoptosis and was selective for osteosarcoma cells, having a much lower effect on primary human osteoblasts. nih.gov
In another study, a series of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives were tested against the MCF-7 human breast adenocarcinoma cell line. researchgate.net Nearly all compounds showed antitumor activity, with compound 10e, 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, being the most potent with an IC50 of 11 µM. researchgate.net
Further research on newly synthesized pyrazolo[3,4-d]pyrimidines (P1–P4) investigated their effects on colorectal carcinoma (HCT 116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cell lines. mdpi.com Compounds P1 and P2 showed antiproliferative activities comparable to the reference drug sunitinib, with IC50 values ranging from 22.7 to 40.75 µM, and exhibited minimal cytotoxicity towards a normal cell line. mdpi.com
The broad-spectrum cytotoxic activity of this class of compounds was highlighted in a large-scale screening against the NCI 60 cancer cell line panel. rsc.org Two compounds, 15 and 16, showed excellent activity with GI50 values (concentration for 50% growth inhibition) ranging from 0.018 to 9.98 µM across various cancer types, including leukemia, melanoma, and breast cancer. rsc.org
Table 1: Antiproliferative Activity of Selected Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value (µM) |
|---|---|---|---|
| SI-83 | Human Osteosarcoma | IC50 | 12 nih.gov |
| 10e | MCF-7 (Breast) | IC50 | 11 researchgate.net |
| P1 | HCT 116 (Colorectal) | IC50 | 22.7 - 40.75 mdpi.com |
| P2 | HepG2 (Liver) | IC50 | 22.7 - 40.75 mdpi.com |
| 12b | MDA-MB-468 (Breast) | IC50 | 3.343 nih.gov |
| 12b | T-47D (Breast) | IC50 | 4.792 nih.gov |
| 15 | NCI 60 Panel | GI50 | 1.18 - 8.44 rsc.org |
| 16a | NCI 60 Panel | GI50 | 2.53 - 9.63 rsc.org |
Other Biological Modalities Explored in Related Pyrazolopyrimidines (e.g., Antimicrobial)
Beyond their well-documented anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have also been explored for other biological activities, most notably as antimicrobial agents. nih.govnih.gov The structural similarity to purines, which are essential for all life, suggests that these compounds could interfere with microbial metabolic pathways. nih.gov The potential for a single molecule to possess both anticancer and antibacterial properties is particularly advantageous for cancer patients, who are often more susceptible to infections. nih.gov
Several studies have synthesized and screened novel pyrazolo[3,4-d]pyrimidine derivatives for their antibacterial and antifungal activities. nih.govresearchgate.net In one study, a series of newly synthesized compounds were tested and found to exhibit significant antimicrobial activity. nih.gov Another investigation synthesized a novel series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines and evaluated their activity against Gram-positive bacteria (e.g., Streptococcus pneumoniae), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). researchgate.net Several of the synthesized compounds showed moderate to outstanding antimicrobial effects. researchgate.net
Notably, compound (7) from this series, 5-{[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl}-1,3,4-oxadiazole-2-thiol, demonstrated superior antimicrobial activity compared to standard antibiotics like ampicillin (B1664943) and gentamicin, marking it as a promising lead for further development. researchgate.net This highlights the versatility of the pyrazolo[3,4-d]pyrimidine scaffold for developing treatments for a range of diseases beyond cancer. nih.gov
Future Research Directions and Perspectives
Development of Novel Synthetic Pathways for Brominated Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Future research is anticipated to focus on creating more efficient, cost-effective, and environmentally benign methods for synthesizing 3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one and its derivatives. While classical methods often involve multi-step sequences, newer approaches aim to streamline these processes.
Key areas for future development include:
One-Pot and Multicomponent Reactions: Designing synthesis protocols that combine several steps into a single operation, such as three-component microwave-assisted synthesis, can significantly improve efficiency, reduce waste, and shorten reaction times. rsc.org
Late-Stage Bromination: Developing selective C-H activation and bromination techniques would allow for the introduction of bromine atoms at a later stage in the synthesis. This would provide access to a wider range of analogues that may not be accessible through traditional routes starting from brominated precursors.
Flow Chemistry: Implementing continuous flow synthesis methods can offer better control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and easier scalability compared to batch processing.
Greener Solvents and Catalysts: Research into utilizing eco-friendly solvents and recyclable catalysts will be crucial for developing sustainable synthetic pathways.
| Synthetic Strategy | Potential Advantages | Relevant Research Area |
| Multicomponent Reactions | Increased efficiency, step-economy, reduced waste | Microwave-assisted organic synthesis rsc.org |
| C-H Functionalization | Access to novel analogues, late-stage modification | Catalytic C-H activation |
| Flow Chemistry | Enhanced safety, scalability, process control | Process chemistry, green chemistry |
| Biocatalysis | High selectivity, mild reaction conditions | Enzyme-catalyzed synthesis |
Exploration of Diverse Derivatization Chemistries beyond Cross-Coupling
While palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) are powerful tools for modifying the C-Br bonds, future research should explore a broader range of chemical transformations to unlock new chemical space. nih.gov The two bromine atoms at positions 3 and 6 offer opportunities for both symmetric and asymmetric functionalization.
Future avenues for exploration include:
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazolo[3,4-d]pyrimidine ring system makes it susceptible to SNAr reactions. Investigating a wide array of nucleophiles (amines, thiols, alkoxides) could yield novel derivatives that are not easily accessible via cross-coupling. nih.gov
Click Chemistry: The introduction of azide (B81097) or alkyne functionalities onto the scaffold would enable its use in highly efficient and specific "click" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), for conjugation to other molecules or biomolecules. plu.mx
Photoredox Catalysis: Visible-light-mediated reactions can enable transformations under mild conditions that are often complementary to traditional methods, opening up new pathways for functionalization.
Direct C-H Arylation: Developing methods to directly arylate other positions on the ring system while leaving the bromine atoms intact would provide another layer of structural diversity.
Advanced Computational Methodologies for Predictive Design of Functionalized Analogues
Computational chemistry plays a vital role in modern drug discovery and materials design. nih.gov For the pyrazolo[3,4-d]pyrimidin-4-one scaffold, advanced computational methods can accelerate the design-synthesis-test cycle by predicting the properties of novel analogues before their synthesis. nih.govnih.gov
Future research in this area will likely involve:
Machine Learning and Artificial Intelligence (AI): Utilizing AI algorithms to analyze existing structure-activity relationship (SAR) data from pyrazolo[3,4-d]pyrimidine derivatives can help predict the biological activity of new virtual compounds and prioritize synthetic targets. mdpi.com
Quantum Mechanics (QM) Calculations: Employing high-level QM methods can provide more accurate predictions of electronic properties, reaction mechanisms, and intermolecular interactions, aiding in the rational design of molecules with specific functions.
Molecular Dynamics (MD) Simulations: Extended MD simulations can offer insights into the dynamic behavior of ligands within a biological target's binding site, helping to understand binding kinetics and residence time, which are critical for drug efficacy. mdpi.com
Predictive ADME/Tox Modeling: Developing robust in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new derivatives is essential for identifying promising drug candidates early in the discovery process. unisi.it
| Computational Method | Application in Design | Key Benefit |
| 3D-QSAR & Pharmacophore Mapping | Identify key structural features for activity | Guide rational drug design mdpi.com |
| Molecular Docking | Predict binding modes and affinities | Prioritize compounds for synthesis mdpi.com |
| Machine Learning / AI | Predict biological activity from structure | Accelerate hit identification |
| Molecular Dynamics Simulations | Analyze protein-ligand stability and dynamics | Understand binding kinetics mdpi.com |
Integration of the this compound Scaffold into Chemical Biology Probes
The pyrazolo[3,4-d]pyrimidine scaffold is an excellent starting point for the development of chemical biology probes to investigate biological processes. nih.govresearchgate.net The dibromo functionality provides two distinct sites for orthogonal modification, which is highly advantageous for probe design. One bromine can be replaced with a reactive group for target engagement, while the other can be functionalized with a reporter tag (e.g., a fluorophore or biotin).
Future applications could include:
Activity-Based Probes (ABPs): Designing probes that covalently bind to the active site of a target enzyme (such as a kinase) would allow for the profiling of enzyme activity directly in complex biological systems.
Photoaffinity Labels: Incorporating a photoreactive group would enable the probe to form a covalent bond with its biological target upon UV irradiation, facilitating target identification and validation.
Fluorescent Probes: Attaching a fluorophore to the scaffold could be used to visualize the localization of the probe and its target within cells using fluorescence microscopy.
Affinity-Based Probes: Immobilizing the scaffold on a solid support (e.g., beads) via one of the bromine positions could be used for affinity chromatography to isolate and identify binding partners from cell lysates.
Exploiting the Dibromo Functionality for Material Science Applications
While the primary focus for pyrazolo[3,4-d]pyrimidines has been biological, their heteroaromatic structure suggests potential in materials science. researchgate.net The dibromo functionality is a key feature for building larger molecular architectures and polymers through iterative cross-coupling reactions.
Potential future directions include:
Organic Electronics: The electron-deficient nature of the pyrazolo[3,4-d]pyrimidine core makes it a candidate for use as a building block in n-type organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Functional Polymers: Polycondensation reactions, such as Suzuki or Stille polycondensation, using the dibromo scaffold as a monomer could lead to novel conjugated polymers with interesting electronic, optical, or sensory properties.
Fluorescent Materials and Sensors: The inherent fluorescence of some heteroaromatic systems could be tuned through derivatization at the bromine positions. researchgate.net This could lead to the development of new fluorescent dyes or chemosensors that respond to specific analytes.
Metal-Organic Frameworks (MOFs): Functionalizing the scaffold with appropriate linker groups could allow for its incorporation into MOFs, creating materials with high porosity and tailored properties for applications in gas storage, separation, or catalysis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one, and how do reaction conditions influence product purity?
- Methodological Answer : Halogenation in acetic acid at room temperature with excess bromine is a common method. For example, bromination of 5-methyl-6-thioxopyrazolo[3,4-d]pyrimidin-4-one yields linear polynuclear systems via thiazolinic cycle annulation . Optimize stoichiometry (e.g., 2:1 bromine:substrate) and monitor pH to avoid side reactions. Post-synthesis purification via recrystallization in DMSO-water mixtures improves purity.
Q. Which analytical techniques are critical for confirming the structure of this compound derivatives?
- Methodological Answer : Use ¹H NMR to verify substitution patterns (e.g., bromine positions) and ESI-MS for molecular ion confirmation. For example, pyrazolo[3,4-d]pyrimidin-4-one derivatives in PDE5 inhibitor studies were validated via ¹H NMR (δ 8.2–8.5 ppm for aromatic protons) and ESI-MS (e.g., m/z 356.73 for a trifluoromethyl derivative) .
Q. What physicochemical properties of this compound are essential for solubility and formulation studies?
- Methodological Answer : Key properties include pKa = 8.87 (acidic hydrogen), LogD = -0.88–-0.89 (pH 5.5–7.4), and polar surface area = 70.14 Ų. These influence solubility in aqueous buffers and compatibility with lipid-based delivery systems. Use computational tools like ACD/Labs to predict partitioning behavior .
Q. How are initial biological activities of pyrazolo[3,4-d]pyrimidin-4-one derivatives screened in vitro?
- Methodological Answer : For enzyme inhibition (e.g., xanthine oxidase), use spectrophotometric assays with allopurinol as a positive control. In antifungal studies, measure EC₅₀ values against Sclerotinia sclerotiorum via mycelial growth inhibition assays in PDA media .
Advanced Research Questions
Q. How can structure-based drug design (SBDD) optimize pyrazolo[3,4-d]pyrimidin-4-one derivatives for selective PDE9A inhibition?
- Methodological Answer : Combine molecular docking (e.g., Glide SP scoring in Schrödinger) with parallel synthetic chemistry. For example, PF-04447943, a PDE9A inhibitor, was designed by modifying the pyrrolidin-3-yl and tetrahydropyran groups to enhance binding to the catalytic pocket . Validate selectivity via enzyme panels (PDE1–PDE11).
Q. How to resolve contradictions in halogenation outcomes for pyrazolo[3,4-d]pyrimidin-4-one derivatives?
- Methodological Answer : Halogenation pathways depend on solvent (acetic acid vs. DMSO-water) and substituents. For example, bromine in acetic acid favors annulation, while sodium sulfite in DMSO-water stabilizes intermediates like 7-halogenomethyl derivatives . Use HPLC-MS to track intermediates and DFT calculations to model reaction energetics.
Q. What mechanistic insights explain the antifungal activity of this compound derivatives against Sclerotinia sclerotiorum?
- Methodological Answer : Compound g22 disrupts fungal cell membranes via increased permeability (propidium iodide uptake assays) and alters mycelial morphology (SEM imaging). Compare with commercial fungicides like boscalid using time-kill curves and membrane integrity assays .
Q. How to address discrepancies between in silico predictions and in vitro bioactivity data for pyrazolo[3,4-d]pyrimidin-4-one derivatives?
- Methodological Answer : Reconcile computational ADMET predictions (e.g., SwissADME) with experimental results. For instance, a derivative may show high xanthine oxidase inhibition in silico but poor solubility in vitro. Adjust synthetic routes to introduce hydrophilic groups (e.g., -OH, -NH₂) or use prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
